molecular formula C14H17N3O2S B4160170 6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

Cat. No.: B4160170
M. Wt: 291.37 g/mol
InChI Key: UBRDCOSECPUDFC-UHFFFAOYSA-N
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Description

3-ethyl-2-mercapto-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 3-ethyl-2-mercapto-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods typically involve multi-step synthesis processes that are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrano-pyrido-pyrimidine core or the ethyl and mercapto substituents.

Scientific Research Applications

3-ethyl-2-mercapto-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antiproliferative activity may be due to its ability to inhibit enzymes involved in cell division, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

When compared to similar compounds, 3-ethyl-2-mercapto-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of structural features and biological activities. Similar compounds include other pyrano-pyrido-pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one These compounds share a similar core structure but differ in their substituents and specific biological activities

Properties

IUPAC Name

6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-17-12(18)9-5-8-7-19-14(2,3)6-10(8)15-11(9)16-13(17)20/h5H,4,6-7H2,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRDCOSECPUDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)N=C3CC(OCC3=C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 2
Reactant of Route 2
6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 3
Reactant of Route 3
6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 4
6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 5
Reactant of Route 5
6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 6
6-ethyl-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

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